molecular formula C10H11BrF2N2 B1415439 5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine CAS No. 1936659-12-9

5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine

Cat. No.: B1415439
CAS No.: 1936659-12-9
M. Wt: 277.11 g/mol
InChI Key: RFLPBSCNAWTYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5th position and a 3,3-difluoropyrrolidin-1-ylmethyl group attached to the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyridine and 3,3-difluoropyrrolidine.

    Formation of Intermediate: The 3,3-difluoropyrrolidine is reacted with a suitable protecting group to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 5-bromopyridine under specific reaction conditions, such as the presence of a base and a solvent, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of new biochemical probes and tools for studying biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde: Contains a benzaldehyde group instead of a pyridine ring.

Uniqueness

5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine is unique due to the presence of both bromine and 3,3-difluoropyrrolidin-1-ylmethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.

Properties

IUPAC Name

5-bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2N2/c11-8-1-2-9(14-5-8)6-15-4-3-10(12,13)7-15/h1-2,5H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLPBSCNAWTYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.